methyl 2-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate
Overview
Description
Methyl 2-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate, commonly known as MSAB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
MSAB has been found to have potential applications in various fields of scientific research. One of its primary applications is in the study of cancer biology. Studies have shown that MSAB can inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for the survival of cancer cells. MSAB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of MSAB involves the inhibition of certain enzymes that are involved in various cellular processes. Specifically, MSAB inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting the activity of HDACs, MSAB can alter the expression of various genes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
MSAB has been found to have several biochemical and physiological effects. Studies have shown that MSAB can induce cell cycle arrest and apoptosis in cancer cells. MSAB has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, MSAB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MSAB in lab experiments is its specificity towards HDACs. MSAB has been found to selectively inhibit certain HDAC isoforms, making it a valuable tool for studying the role of HDACs in various cellular processes. However, one limitation of MSAB is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of MSAB. One potential direction is the development of MSAB-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the precise mechanisms by which MSAB exerts its effects on cellular processes. Finally, the development of more efficient synthesis methods for MSAB could make it more accessible for use in various scientific research applications.
Conclusion:
In conclusion, MSAB is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. Its specificity towards HDACs and its anti-inflammatory and neuroprotective effects make it a valuable tool for studying cellular processes and developing new therapeutics. Further research is needed to fully understand the mechanisms of action of MSAB and its potential applications in various fields.
properties
IUPAC Name |
methyl 2-[[2-[benzenesulfonyl(methyl)amino]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-24(30(27,28)16-10-4-3-5-11-16)20-15-9-7-13-18(20)21(25)23-19-14-8-6-12-17(19)22(26)29-2/h3-15H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXSTEQSDWZDFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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